N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethoxybenzamide
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Description
Synthesis Analysis
The synthesis of similar compounds often involves several steps, including condensation reactions and subsequent reduction of functional groups. A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis
The molecular structure of N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethoxybenzamide includes an indole ring substituted with two methyl groups and a benzamide group with two methoxy substituents.Scientific Research Applications
Cellular Proliferation in Tumors
The study "Assessment of Cellular Proliferation in Tumors by PET Using 18F-ISO-1" by Dehdashti et al. (2013) explores the use of a cellular proliferative marker, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1), for imaging tumor proliferation using PET scans in patients with newly diagnosed malignant neoplasms. This research underscores the potential of chemically similar compounds in assessing tumor proliferation status, which could be relevant for compounds like N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethoxybenzamide in cancer research (Dehdashti et al., 2013).
Mast Cell Stabilization
N-(3,4-dimethoxycinnamoyl) anthranilic acid (N-5'), as mentioned in the study by Okuda et al. (1984), is a new orally usable mast cell stabilizer investigated for its efficacy, safety, and usefulness in treating patients with perennial nasal allergy. This study highlights the therapeutic potential of compounds with dimethoxybenzamide structures in allergy treatment, suggesting a possible area of application for this compound in similar conditions (Okuda et al., 1984).
Pharmacokinetics and Bioequivalence
The pharmacokinetic and bioequivalence study of itopride HCl by Cho et al. (2010) investigates two different formulations containing N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide HCl, CAS 122898-67-3, in healthy male volunteers. This study illustrates the importance of pharmacokinetic research in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of compounds, which could be relevant for conducting similar studies on this compound to ensure its efficacy and safety (Cho et al., 2010).
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-9-16-10-14(5-7-17(16)22(13)2)12-21-20(23)15-6-8-18(24-3)19(11-15)25-4/h5-11H,12H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOYMQNPCYYMOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901325896 |
Source
|
Record name | N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901325896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816902 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
852137-26-9 |
Source
|
Record name | N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901325896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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